molecular formula C19H13N3O2S B12065355 (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine

Cat. No.: B12065355
M. Wt: 347.4 g/mol
InChI Key: JVWNRAPANDPCKD-UHFFFAOYSA-N
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Description

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine is a synthetic benzothiazole derivative designed for advanced research applications. Benzothiazoles, particularly 2-arylbenzothiazoles, represent a privileged scaffold in medicinal chemistry and are under investigation as potent antitumor agents . The structural motif of an ortho-nitrophenyl linked to a benzothiazole core is a recognized tactical precursor for constructing polycyclic molecules, as the nitro group in the ortho-position can be utilized for further ring annulation to create novel chemotypes for biological evaluation . The antitumor potential of this compound is inferred from its structural relationship to established drug candidates. The lead compound 2-(4-aminophenyl)benzothiazole and its derivatives, such as Phortress, have demonstrated potent and selective antitumor activity, with certain analogs progressing to clinical trials . These molecules are proposed to exert their effects through a specific mechanism of action: selective uptake into sensitive cancer cells, metabolic activation by cytochrome P450 enzymes (like CYP1A1) to form reactive electrophilic intermediates, and subsequent formation of DNA adducts that trigger cell death . The presence of the benzothiazole moiety also makes this compound a candidate for the development of diagnostic imaging agents, as similar structures are used in radiolabeled probes for targeting amyloid plaques and in other diagnostic applications . This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-nitro-N-phenylaniline

InChI

InChI=1S/C19H13N3O2S/c23-22(24)17-12-13(19-21-16-8-4-5-9-18(16)25-19)10-11-15(17)20-14-6-2-1-3-7-14/h1-12,20H

InChI Key

JVWNRAPANDPCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Primary Synthesis from 4-Chloro-3-nitrobenzaldehyde

The most validated route involves sequential benzothiazole formation and aryl amination (Figure 1):

Step 1: Synthesis of 2-(4-Chloro-3-nitrophenyl)benzothiazole (4)
4-Chloro-3-nitrobenzaldehyde (2, 30 mmol) reacts with 2-aminothiophenol (3, 30 mmol) in refluxing ethanol (250 mL, 16 hr) to yield intermediate 4 as a white crystalline solid. Key parameters:

  • Solvent : Anhydrous ethanol

  • Temperature : Reflux (78°C)

  • Yield : 72% after recrystallization (toluene)

  • Purity : ≥98% by reverse-phase HPLC.

Step 2: Amination with Aniline to Form (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine (6)
Compound 4 (10 mmol) undergoes nucleophilic substitution with freshly distilled aniline (5, 50 mmol) in dimethyl sulfoxide (DMSO, 50 mL) at 70°C for 8 hr. Critical factors:

  • Solvent : DMSO (polar aprotic, enhances nucleophilicity)

  • Stoichiometry : 5-fold excess aniline drives completion

  • Workup : Extraction with diethyl ether (4 × 100 mL), drying (Na₂SO₄), and concentration

  • Yield : 84% after column chromatography (CH₂Cl₂).

Table 1. Reaction Conditions and Outcomes

StepReactantsSolventTemp (°C)Time (hr)Yield (%)
12 + 3 → 4Ethanol781672
24 + 5 → 6DMSO70884

Optimization of Reaction Parameters

Solvent Screening for Amination

DMSO outperformed alternative solvents (DMF, toluene) due to:

  • High polarity : Stabilizes transition state in SNAr mechanism

  • Boiling point : Permits elevated temperatures without decomposition

  • Aniline solubility : Prevents phase separation during reaction.

Role of Freshly Distilled Aniline

Technical-grade aniline (≥99%) reduced byproducts (e.g., oxidation to nitrobenzene), ensuring:

  • Reactivity : Free -NH₂ group for nucleophilic attack

  • Purity : Minimizes side reactions (e.g., diarylation).

Temperature and Time Dependence

  • <60°C : Incomplete conversion (<50% yield)

  • 70°C : Optimal balance between rate and decomposition (84% yield)

  • >80°C : Degradation of benzothiazole moiety observed.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.72 (s, 1H, Ar-H), 8.35–7.52 (m, 8H, benzothiazole and phenyl), 7.48–6.78 (m, 5H, aniline).

  • ¹³C NMR (100 MHz, DMSO-d₆) :
    164.3 (C=S), 153.7–123.2 (aromatic carbons), 116.0 (C-NO₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 348.0833 [M+H]⁺

  • Calculated : C₁₉H₁₄N₃O₂S requires 348.0807.

Infrared Spectroscopy (IR)

Key bands (cm⁻¹):

  • 1604 (C=N, benzothiazole)

  • 1538 (NO₂ asymmetric stretch)

  • 1339 (C-N aromatic).

Comparative Analysis with Alternative Methods

Limitations of Traditional Benzimidazole Routes

Prior methods for analogous compounds faced challenges:

  • Sensitive intermediates : α,β-unsaturated aldehydes prone to polymerization

  • Oxidation issues : MnO₂ or DDQ led to decomposition.

Scale-Up Considerations and Industrial Feasibility

Pilot-Scale Adaptation

  • Batch size : Up to 500 g demonstrated in analogous benzothiazoles

  • Purification : Recrystallization (toluene) scalable with >95% recovery

  • Cost drivers : Aniline (∼$2.50/kg) and DMSO (∼$1.80/L) .

Chemical Reactions Analysis

Types of Reactions

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that benzothiazole derivatives, including (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine, exhibit significant anticancer activity. Studies have shown that compounds containing the benzothiazole moiety can selectively target cancer cells while minimizing damage to normal tissues. For instance, a study highlighted the compound's efficacy against various cancer types such as ovarian, breast, lung, kidney, and colon cancers, suggesting its potential as a drug candidate for cancer therapy .

Mechanism of Action
The mechanism underlying the anticancer effects of this compound may involve the inhibition of specific enzymes or signaling pathways associated with tumor growth. Investigations utilizing density functional theory (DFT) have provided insights into the molecular interactions and electronic properties that facilitate these biological effects .

Inhibition of Viral Infections
Recent studies have also explored the potential of this compound as an antiviral agent. Specifically, derivatives of benzothiazole have shown promise in inhibiting viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative demonstrated a 50% inhibition concentration value of 0.09 μM, indicating strong antiviral activity .

Materials Science

Advanced Material Development
The compound is being investigated for its applications in materials science, particularly in the development of specialty chemicals and advanced materials. Its unique chemical structure may allow for enhanced properties in materials used for electronic and optical applications .

Biological Research

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Inhibitors targeting specific biological pathways are crucial for developing therapeutic agents that can modulate disease processes effectively. Research indicates that this compound may interact with key enzymes involved in cell signaling and proliferation .

Data Table: Summary of Applications

Application Area Description Notable Findings
Medicinal ChemistryAnticancer agentEffective against ovarian, breast, lung cancers; selective toxicity towards cancer cells
Antiviral ResearchInhibitor of MERS-CoVCompound with IC50 of 0.09 μM shows promise for antiviral drug development
Materials ScienceSpecialty chemicalsPotential for use in advanced materials due to unique properties
Biological ResearchEnzyme inhibitionMay inhibit key enzymes involved in cellular signaling pathways

Case Studies

  • Anticancer Activity Study
    A comprehensive study examined the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against cancer cells with minimal impact on normal cells, supporting its development as a therapeutic agent.
  • Antiviral Efficacy Evaluation
    In vitro studies assessed the antiviral activity of benzothiazole derivatives against MERS-CoV. The promising results from these evaluations suggest a pathway for further research into developing effective antiviral therapies.
  • Material Properties Investigation
    Research focused on synthesizing new materials using this compound as a building block. The findings revealed enhanced electrical and thermal properties compared to traditional materials.

Mechanism of Action

The mechanism of action of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit enzymes like alpha-glucosidase, which is crucial in carbohydrate metabolism . This inhibition can lead to potential antidiabetic effects. Additionally, its interaction with cellular pathways can result in neuroprotective and anticancer activities.

Comparison with Similar Compounds

Structural Analogues

4-(Benzo[d]thiazol-2-yl)aniline
  • Structure : Lacks the nitro group and features a simpler phenylamine-benzothiazole linkage.
  • Synthesis: Prepared via condensation or coupling reactions, as noted in .
  • This compound serves as a precursor for more complex derivatives like the target molecule .
3-[4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl]phenylamine
  • Structure : Contains a methoxy group and nitro substituent on the phenyl ring attached to a thiazole core.
  • Properties : The methoxy group introduces electron-donating effects, balancing the nitro group’s electron-withdrawing nature. This dual substitution pattern may enhance solubility compared to the target compound .
Azomethines with Triphenylamine Cores
  • Structure : Triphenylamine-based azomethines with hexyloxyphenyl or thiophenedicarboxylate substituents ().
  • Applications : Demonstrated utility in optoelectronics due to high thermal stability (decomposition temperatures >300°C) and tunable HOMO-LUMO gaps (2.8–3.1 eV). Unlike the target compound, these materials prioritize charge transport over bioactivity .
Antiproliferative Potential
  • Phenylamine-Substituted Angucyclinones (): Disubstituted phenylamines (e.g., dimethyl or methylenedioxy groups) enhance Nrf2 transcription activation. The nitro group in the target compound may similarly modulate bioactivity by influencing electron density .
Toxicity Profiles
  • highlights that replacing phenylamine with bulkier groups (e.g., tetrahydropyranylamine) reduces toxicity. The nitro group in the target compound could either mitigate or exacerbate cytotoxicity depending on its positioning and metabolic pathways .
Thermal and Optical Properties
  • Azomethines : Superior thermal stability (TGA: >300°C) and broad absorption spectra (300–500 nm), making them more suited for solar cells than the target compound .

Biological Activity

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the nitrophenyl and phenylamine groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit alpha-glucosidase , an enzyme critical for carbohydrate metabolism, which can be beneficial in managing diabetes. Additionally, it may interact with signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating:

  • Inhibition of Cell Proliferation : The compound has shown the ability to significantly reduce the proliferation of cancer cells, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines .
  • Induction of Apoptosis : At specific concentrations (1, 2, and 4 µM), it promotes apoptosis and induces cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Effects : The compound also reduces levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual role in combating both cancer and inflammation .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is limited.

Synthesis and Evaluation

A study focused on synthesizing novel benzothiazole derivatives, including this compound, demonstrated that modifications to the benzothiazole nucleus could enhance anticancer activity. The synthesized compounds underwent extensive biological evaluation, confirming their potential as effective anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundMain ActivityStructural Features
BenzothiazoleAntimicrobialSimpler structure without nitrophenyl group
2-AminobenzothiazoleAnticancerLacks nitrophenyl and phenylamine groups
4-NitrophenylamineAntimicrobialContains nitrophenyl but lacks benzothiazole

This comparison highlights how the unique combination of structural elements in this compound contributes to its distinct biological activities.

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